molecular formula C8H7N3O2 B1627248 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone CAS No. 551920-26-4

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

Cat. No. B1627248
M. Wt: 177.16 g/mol
InChI Key: ACOQMBCUCSILLI-UHFFFAOYSA-N
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Description


1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a heterocyclic compound with a unique structure. It belongs to the pyridazinone family and has attracted attention due to its diverse pharmacological activities. The compound’s physicochemical properties make it an attractive building block for drug design and synthesis.



Synthesis Analysis


The synthesis of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The resulting pyridazinone derivatives exhibit a wide range of pharmacological properties.



Molecular Structure Analysis


The molecular formula of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is C8H7N3O2 , with a molecular weight of 177.16 g/mol . The compound contains a pyridazinone ring, which is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and dual hydrogen-bonding capacity.



Chemical Reactions Analysis


1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can participate in various chemical reactions. Its functional groups allow for modifications at different ring positions, making it versatile for drug design. Some reported reactions include cyclizations, annulations, and aza-Diels-Alder reactions. These reactions lead to derivatives with diverse pharmacological activities, such as antihypertensive, anti-inflammatory, and analgesic properties.



Physical And Chemical Properties Analysis


1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a solid compound with a melting point and solubility characteristics that would need to be determined experimentally. Its polarity, stability, and other physical properties would influence its behavior in different environments.


Safety And Hazards


As with any chemical compound, safety precautions should be taken during handling. It is essential to follow proper lab protocols, wear appropriate protective gear, and store the compound correctly. Specific safety data would need to be obtained from reliable sources.


Future Directions


Given its unique properties and potential therapeutic benefits, further research on 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is warranted. Investigating its interactions with specific biological targets, exploring derivatives, and assessing its efficacy in relevant disease models could guide future drug development.


Please note that the information provided here is based on available literature, and specific experimental data would be needed for precise details.


properties

IUPAC Name

3-acetyl-7H-pyrazolo[1,5-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5(12)6-4-9-11-7(6)2-3-8(13)10-11/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQMBCUCSILLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591804
Record name 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

CAS RN

551920-26-4
Record name 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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